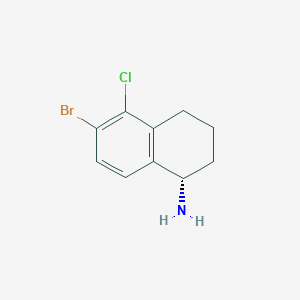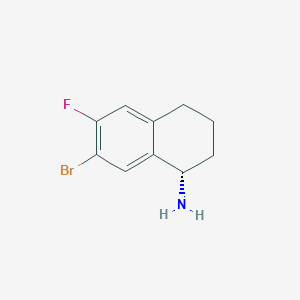
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound featuring both bromine and fluorine atoms on a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of a naphthalene derivative, followed by amination. The stereochemistry is controlled using chiral catalysts or starting materials.
Bromination and Fluorination: The naphthalene derivative undergoes selective bromination and fluorination. Reagents such as N-bromosuccinimide (NBS) and Selectfluor can be used under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Amination: The brominated and fluorinated intermediate is then subjected to amination using reagents like ammonia or amines in the presence of a catalyst to introduce the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and materials science applications due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-7-Fluoro-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an iodine atom instead of bromine.
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring enantioselectivity.
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
(1S)-7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
Clave InChI |
RXZSPVNIWRKOMP-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@@H](C2=CC(=C(C=C2C1)F)Br)N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide](/img/structure/B13056521.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)
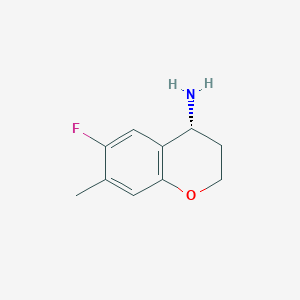
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
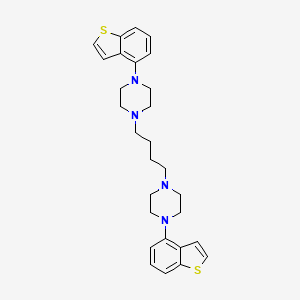
![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
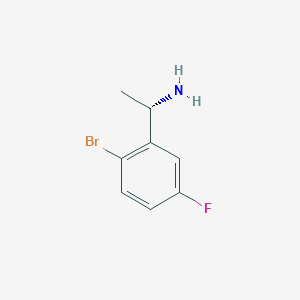
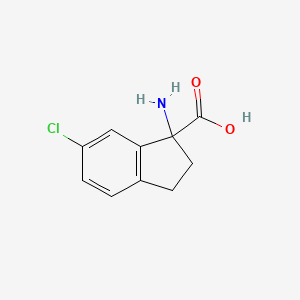
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
